molecular formula C15H12Br2ClN3O B11539402 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11539402
M. Wt: 445.53 g/mol
InChI Key: YKKXNOHPSRNMPG-DNTJNYDQSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromine and chlorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves the reaction of 2-bromo-4-chloroaniline with 4-bromobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-(1-methylbutylidene)acetohydrazide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to its specific combination of bromine and chlorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H12Br2ClN3O

Molecular Weight

445.53 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Br2ClN3O/c16-11-3-1-10(2-4-11)8-20-21-15(22)9-19-14-6-5-12(18)7-13(14)17/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

YKKXNOHPSRNMPG-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)Br

Origin of Product

United States

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